molecular formula C19H24N2O6S2 B2585112 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 954702-15-9

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2585112
CAS RN: 954702-15-9
M. Wt: 440.53
InChI Key: MDKKDSVZSVLPLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction (e.g., substitution, addition, elimination), the conditions under which it occurs, and the products formed would be studied .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .

Scientific Research Applications

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological molecules, and the biochemical pathways it affects .

Safety and Hazards

The safety and hazards associated with the compound would be studied. This could involve understanding its toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could involve further studies to understand the compound better, development of synthesis methods, exploration of its uses, and modification of its structure to improve its properties .

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)17-7-8-18(26-2)19(12-17)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKKDSVZSVLPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide

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